molecular formula C22H21N5O B275541 [(4-METHYLPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE

[(4-METHYLPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE

Cat. No.: B275541
M. Wt: 371.4 g/mol
InChI Key: BDXUJNOROZEELE-UHFFFAOYSA-N
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Description

[(4-METHYLPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE is a complex organic compound that features a combination of aromatic rings and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-METHYLPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cycloaddition reaction between an azide and a nitrile. The subsequent steps involve the introduction of the benzyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

[(4-METHYLPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, [(4-METHYLPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its tetrazole moiety is particularly interesting for its potential to mimic phosphate groups in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of [(4-METHYLPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • (4-methylbenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}amine
  • (4-methylbenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanol

Uniqueness

Compared to similar compounds, [(4-METHYLPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE stands out due to its specific combination of functional groups, which confer unique reactivity and interaction profiles. This makes it particularly valuable for applications requiring precise molecular interactions.

Properties

Molecular Formula

C22H21N5O

Molecular Weight

371.4 g/mol

IUPAC Name

1-(4-methylphenyl)-N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]methanamine

InChI

InChI=1S/C22H21N5O/c1-17-10-12-18(13-11-17)15-23-16-19-6-5-9-21(14-19)28-22-24-25-26-27(22)20-7-3-2-4-8-20/h2-14,23H,15-16H2,1H3

InChI Key

BDXUJNOROZEELE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)CNCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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